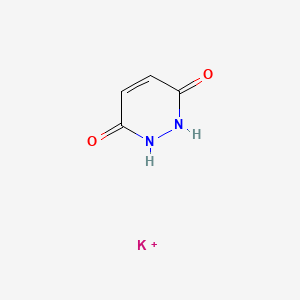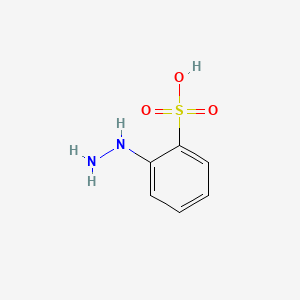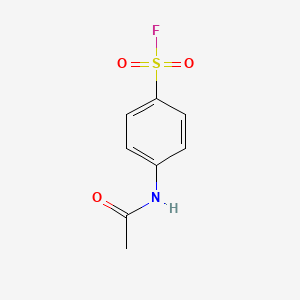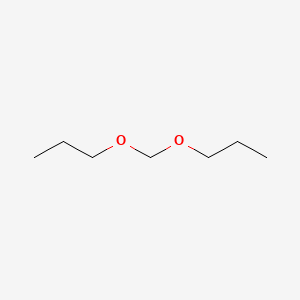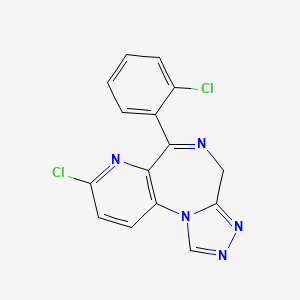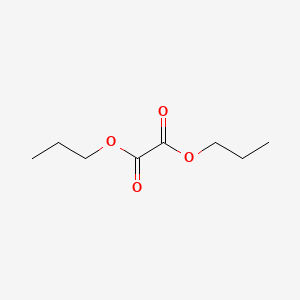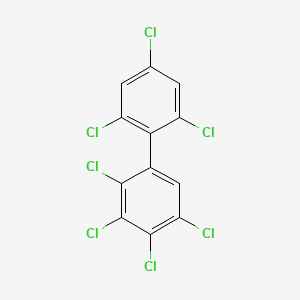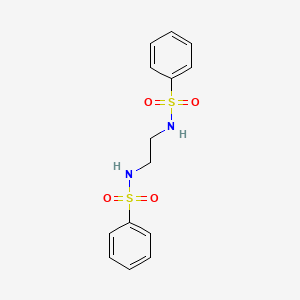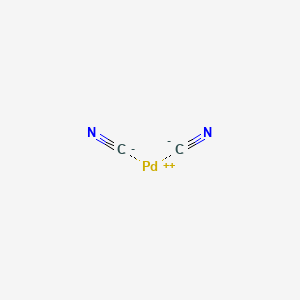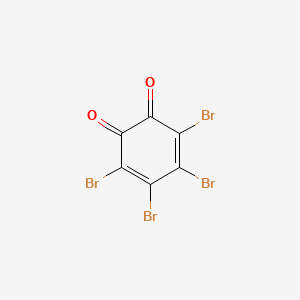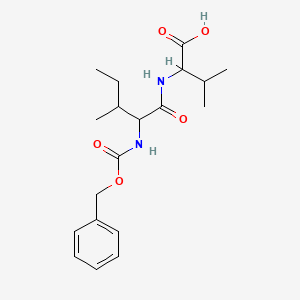
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is a compound that plays a significant role in biochemical research, particularly in the study of peptide synthesis and enzyme inhibition. The presence of both isoleucine and valine residues, coupled with the benzyloxycarbonyl protective group, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine often involves a multi-step process starting from commercially available amino acids. Typically, the synthesis begins with the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected isoleucine with L-valine using peptide bond formation techniques, such as carbodiimide-mediated coupling.
Industrial Production Methods: On an industrial scale, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity. The use of automated peptide synthesizers allows for precise control over reaction conditions, including temperature, pH, and reagent concentrations, thus enhancing the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to produce various derivatives, depending on the specific oxidizing agents used.
Reduction: Reduction reactions typically involve the removal of the benzyloxycarbonyl group to expose the free amino group.
Substitution: Substitution reactions can occur at various positions on the molecule, especially involving the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but often include deprotected amino acids or modified peptides.
Aplicaciones Científicas De Investigación
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is utilized in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex peptides and proteins, enabling the study of peptide bond formation and stability.
Biology: It is used in the study of enzyme-substrate interactions, particularly in the context of protease inhibition.
Medicine: Research into peptide-based drugs often uses this compound to design inhibitors for specific enzymes, which can lead to the development of new therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and therapeutic use, benefiting from its stability and ease of synthesis.
Mecanismo De Acción
The effects of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine are primarily due to its role as a peptide mimetic. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thus blocking their activity. The benzyloxycarbonyl group acts as a protecting group during synthesis and can be removed to activate the compound at specific stages.
Molecular Targets and Pathways: The compound typically targets proteases, enzymes that break down proteins and peptides. By inhibiting these enzymes, it can modulate various biological pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine can be compared with other benzyloxycarbonyl-protected dipeptides:
N-(N-((Benzyloxy)carbonyl)-L-alanyl)-L-valine: Similar in structure but with alanine instead of isoleucine, affecting its reactivity and stability.
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-alanine: Incorporating alanine in place of valine, this compound demonstrates different inhibitory effects on proteases.
N-(N-((Benzyloxy)carbonyl)-L-leucyl)-L-valine: This compound uses leucine, another branched-chain amino acid, to provide different binding affinities and reactivity.
This unique blend of characteristics makes this compound a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
41487-00-7 |
|---|---|
Fórmula molecular |
C19H28N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-5-13(4)16(17(22)20-15(12(2)3)18(23)24)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t13-,15-,16-/m0/s1 |
Clave InChI |
XISNUVNLGJKNIK-BPUTZDHNSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| 41487-00-7 | |
Secuencia |
XV |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



